molecular formula C25H28N2O5S B3638604 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B3638604
M. Wt: 468.6 g/mol
InChI Key: IJQOPFUYQVGYRF-UHFFFAOYSA-N
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Description

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 3,4-dimethoxyaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 2,3-dimethylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible applications as an antibacterial or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets and pathways involved would vary accordingly.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2,3-dimethylphenyl)acetamide: Shares the acetamide group but lacks the sulfonamide moiety.

    3,4-Dimethoxyaniline: Contains the methoxy-substituted aromatic ring but lacks the sulfonamide and acetamide groups.

Uniqueness

The uniqueness of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide lies in its complex structure, which combines multiple functional groups, potentially leading to diverse chemical reactivity and applications.

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17-9-11-20(12-10-17)27(16-25(28)26-22-8-6-7-18(2)19(22)3)33(29,30)21-13-14-23(31-4)24(15-21)32-5/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQOPFUYQVGYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
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2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide
Reactant of Route 6
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-(2,3-dimethylphenyl)acetamide

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